molecular formula C20H18N2O4 B2543643 2-(1-(benzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795300-67-2

2-(1-(benzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2543643
CAS No.: 1795300-67-2
M. Wt: 350.374
InChI Key: UIBGUVIKOIWSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(benzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(1-(benzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel azetidinone derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring followed by the introduction of the benzofuran moiety. One reported method involves a cyclocondensation reaction between appropriate precursors in the presence of catalysts such as triethylamine in DMF (Dimethylformamide) . The structure of the compound has been confirmed through various spectroscopic techniques including IR, 1H^{1}H NMR, 13C^{13}C NMR, and mass spectrometry.

Antimicrobial Properties

Research has shown that derivatives containing the benzofuran moiety exhibit significant antimicrobial activity. For instance, a series of compounds were screened against various microbial strains including Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial effects . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. In vitro tests against cancer cell lines such as HePG2 (liver cancer), MCF-7 (breast cancer), and PC3 (prostate cancer) have shown that certain derivatives exhibit IC50 values in the micromolar range, indicating effective cytotoxicity . Specifically, one study reported that a related compound inhibited PI3K and VEGFR-2 pathways with IC50 values of 2.21 nM and 68 nM respectively, suggesting a dual-targeting mechanism that could be beneficial in cancer therapy .

Neuropathic Pain Relief

Another area of investigation is the analgesic properties related to neuropathic pain. Compounds similar to this compound have been shown to reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a selective action on pain pathways possibly mediated through cannabinoid receptors .

Table 1: Biological Activities of Related Benzofuran Derivatives

CompoundActivity TypeIC50 Value (µM)Targeted Pathway
Compound AAntibacterial15Cell wall synthesis
Compound BAnticancer (HePG2)11PI3K/VEGFR-2
Compound CAnalgesic5Cannabinoid receptor agonism

Detailed Research Findings

A study conducted by Idrees et al. synthesized several benzofuran-based azetidinones and evaluated their biological activities. The results indicated that modifications on the benzofuran ring significantly influenced antibacterial potency and cytotoxicity against cancer cells . Furthermore, molecular docking studies suggested favorable binding interactions with key enzymes involved in cancer progression.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate benzofuran derivatives with azetidine and isoindole frameworks. The synthetic routes may include:

  • Formation of the Azetidine Ring : Utilizing starting materials like benzofuran derivatives and appropriate carbonyl compounds to construct the azetidine core.
  • Cyclization Reactions : Employing cyclization techniques to form the isoindole structure which is crucial for the biological activity of the compound.

Recent studies have highlighted various synthetic strategies, including the use of microwave-assisted synthesis and solvent-free conditions to enhance yields and reduce reaction times .

Antimicrobial Properties

Research has indicated that derivatives of benzofuran-based compounds exhibit significant antimicrobial activity. The synthesized compound has been tested against various bacterial strains, demonstrating promising results in inhibiting growth .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects on cancer cells. Preliminary studies have shown that it can induce apoptosis in specific human cancer cell lines, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

In vitro studies have illustrated that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. The docking simulations suggest that it may interact effectively with enzymes involved in inflammation and cancer progression, highlighting its therapeutic potential .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study on benzofuran derivatives demonstrated their ability to inhibit bacterial growth in clinical isolates of Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzofuran structure can enhance antimicrobial potency .
  • Another investigation into azetidine derivatives revealed their potential as selective estrogen receptor modulators (SERMs), indicating a broader application in hormone-related therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of cytokine production

Properties

IUPAC Name

2-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-18-14-6-2-3-7-15(14)19(24)22(18)13-10-21(11-13)20(25)17-9-12-5-1-4-8-16(12)26-17/h1-5,8-9,13-15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBGUVIKOIWSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.